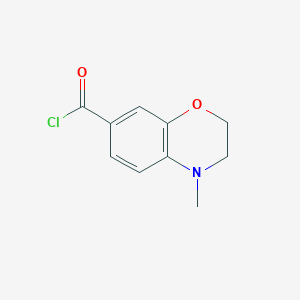
(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine is a complex organic compound that features both furan and phenyl groups The presence of these functional groups makes it an interesting subject for various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine typically involves multiple steps, starting with the preparation of the furan and phenyl intermediates. One common method involves the Paal-Knorr synthesis, where 1,4-diketones undergo cyclization under acidic conditions to form furan rings . The phenyl group can be introduced through Friedel-Crafts alkylation, although this reaction requires careful control due to the sensitivity of the furan ring to acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions can be employed to link the furan and phenyl groups under milder conditions, reducing the risk of side reactions .
化学反応の分析
Types of Reactions
(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include halogenated furans, nitrated furans, and various oxygenated derivatives, depending on the specific reaction conditions .
科学的研究の応用
(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of (1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and phenyl groups can participate in various binding interactions, influencing the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
類似化合物との比較
Similar Compounds
2-(1-Furan-2-yl-ethyl)-2H-pyrazol-3-ylamine: This compound also features a furan ring and has similar chemical properties.
N-(1-Furan-2-yl-ethyl)-2-(2-nitro-phenoxy)-N-pyridin-2-yl-acetamide: Another compound with a furan ring, used in different chemical and biological studies.
Uniqueness
Its structure provides a versatile platform for the development of new compounds with specific biological activities .
特性
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3-methyl-1-phenylbut-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)12-16(15-8-5-4-6-9-15)18-14(3)17-10-7-11-19-17/h4-11,14,16,18H,1,12H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUPEAIUMBQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC(=C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389857 |
Source


|
| Record name | N-[1-(Furan-2-yl)ethyl]-3-methyl-1-phenylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-85-4 |
Source


|
| Record name | α-Methyl-N-(3-methyl-1-phenyl-3-buten-1-yl)-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(Furan-2-yl)ethyl]-3-methyl-1-phenylbut-3-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)








